molecular formula C13H21ClN2O3S B1666093 Articaine hydrochloride CAS No. 23964-57-0

Articaine hydrochloride

Cat. No.: B1666093
CAS No.: 23964-57-0
M. Wt: 320.84 g/mol
InChI Key: GDWDBGSWGNEMGJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Articaine hydrochloride is an amide local anesthetic widely used in dentistry . Its primary target is the sodium ion channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for the sensation of pain .

Mode of Action

This compound acts by inhibiting nerve impulse conduction through the blockade of sodium channels . This blockade increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . As a result, the transmission of pain signals is blocked, leading to local anesthesia .

Biochemical Pathways

It is known that the drug’s action primarily involves the interruption of sodium ion flow across nerve membranes, which is crucial for the initiation and conduction of nerve impulses .

Pharmacokinetics

This compound exhibits rapid absorption and onset of action . The time to maximum drug concentrations occurs about 10 to 15 minutes after submucosal injection . The elimination half-life of articaine is about 20 minutes . It is metabolized in the liver and plasma, and about 90% of articaine is quickly metabolized via hydrolysis in the blood into its inactive metabolite, articainic acid, which is excreted by the kidney .

Result of Action

The primary result of this compound’s action is the induction of local, infiltrative, or conductive anesthesia in both simple and complex dental procedures . By blocking the transmission of pain signals at the level of the sodium ion channels on nerve membranes, this compound effectively numbs the area where it is administered, thereby alleviating pain .

Biochemical Analysis

Biochemical Properties

Articaine hydrochloride plays a crucial role in biochemical reactions by inhibiting nerve impulse conduction. It achieves this by blocking sodium channels on the neuronal cell membrane, which prevents the initiation and propagation of action potentials . The compound interacts with various biomolecules, including sodium ion channels, which are essential for nerve signal transmission . By binding to these channels, this compound stabilizes the neuronal membrane and reduces its excitability .

Cellular Effects

This compound affects various cell types and cellular processes. It primarily influences neuronal cells by inhibiting sodium channels, leading to a decrease in nerve excitability and conduction . This inhibition affects cell signaling pathways, particularly those involved in pain transmission. The compound also affects cellular metabolism by altering ion fluxes and membrane potential .

Molecular Mechanism

The molecular mechanism of action of this compound involves the reversible blockade of sodium ion channels on the neuronal cell membrane . This blockade interferes with the electrical excitation in the nerve, slowing the propagation of the nerve impulse and reducing the rate of action potential rise . This compound binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state and preventing the influx of sodium ions . This action results in the inhibition of nerve impulse conduction and provides local anesthesia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its rapid onset and intermediate duration of action . This compound is metabolized quickly via hydrolysis in the blood into its inactive metabolite articainic acid, which is excreted by the kidney . The stability of this compound is influenced by its ester group, which undergoes hydrolysis by plasma esterases . Long-term effects on cellular function are minimal due to its rapid metabolism and clearance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound provides effective local anesthesia with minimal adverse effects . At higher doses, it can cause toxic effects such as central nervous system depression, respiratory depression, and cardiovascular effects . The maximum recommended dose of this compound should not exceed 7 mg/kg to avoid toxicity .

Metabolic Pathways

This compound is metabolized primarily by plasma esterases and to a lesser extent by hepatic enzymes . The compound undergoes hydrolysis to form articainic acid, which is then conjugated with glucuronic acid and excreted by the kidneys . This rapid metabolism reduces the risk of systemic toxicity and allows for a shorter duration of action compared to other local anesthetics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion due to its high lipid solubility . The compound readily crosses cell membranes and accumulates in nerve tissues, where it exerts its anesthetic effects . This compound is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal cell membrane, where it binds to sodium ion channels . This localization is crucial for its anesthetic action, as it allows the compound to effectively block nerve impulse conduction . This compound does not require specific targeting signals or post-translational modifications for its activity, as its lipid solubility facilitates its distribution to the site of action .

Properties

IUPAC Name

methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWDBGSWGNEMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045444
Record name Articaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161448-79-9, 23964-57-0
Record name 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester, monohydrochloride, (+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161448-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Articaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23964-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Articaine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Articaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-methyl-3-[[(1-oxo-2-(propylamino)propyl]amino]-2-thenoate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARTICAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS9014Q792
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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